(2R,3S)-2,3-Diaminosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in the Nervous System

D-Asp is present in high concentrations in the nervous system, particularly in the brain and spinal cord. Studies suggest it might be involved in various neurological functions, including:

- Neuromodulation: D-Asp may act as a neuromodulator, influencing the transmission of signals between neurons. Source: )

- Synaptic plasticity: D-Asp might be involved in regulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. Source: )

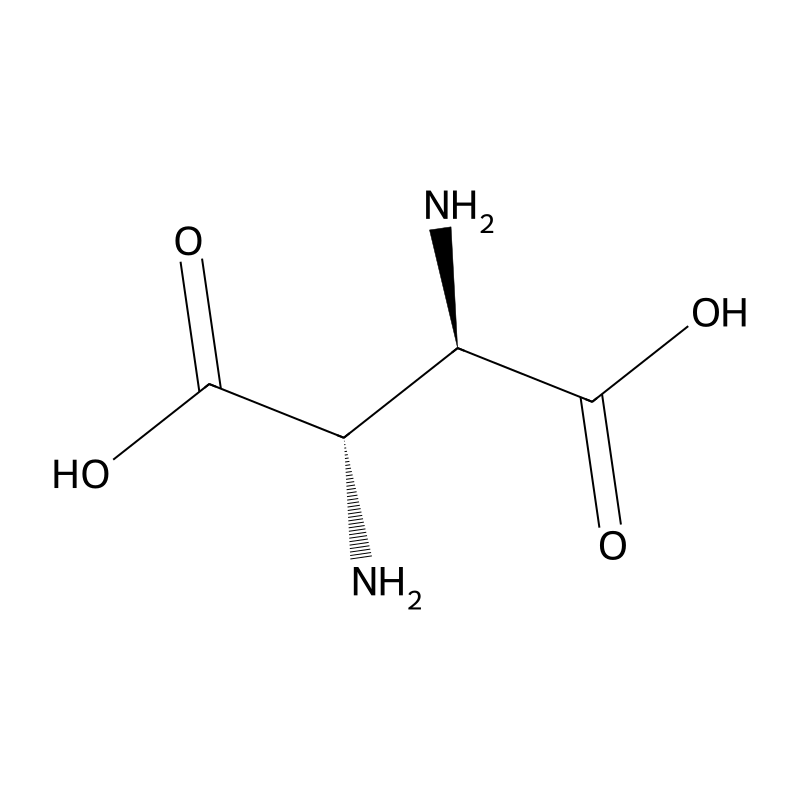

(2R,3S)-2,3-Diaminosuccinic acid is a chiral diamino acid with the molecular formula C₄H₈N₂O₄. It features two amino groups attached to a succinic acid backbone, which contributes to its unique properties and biological activities. This compound exists in a specific stereoisomeric form, denoted by the (2R,3S) configuration, indicating the spatial arrangement of its atoms. Its structural formula can be represented as:

textH2N |H2N-C-CH-COOH | COOH

This compound is significant in various biochemical pathways and has garnered attention for its potential applications in pharmaceuticals and organic synthesis.

- Peptide Bond Formation: It can react with other amino acids to form peptides, contributing to protein synthesis.

- Asymmetric Synthesis: This compound serves as a chiral auxiliary in asymmetric synthesis reactions, enhancing the selectivity of products formed during chemical transformations .

- Mannich Reaction: It has been used in Mannich-type reactions to synthesize more complex nitrogen-containing compounds .

(2R,3S)-2,3-Diaminosuccinic acid exhibits several biological activities:

- Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Antioxidant Properties: The compound has demonstrated antioxidant activity, which could help mitigate oxidative stress in biological systems.

- Role in Metabolism: It is involved in metabolic pathways related to amino acid metabolism and can influence various physiological processes.

Several methods are employed for synthesizing (2R,3S)-2,3-Diaminosuccinic acid:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions that yield this compound from simpler substrates.

- Chemical Synthesis: Traditional organic synthesis techniques involve multiple steps including protection-deprotection strategies and coupling reactions .

- Mannich Reaction: This method involves the reaction of formaldehyde with amines and ketones or aldehydes to form the desired diamino acid derivatives .

(2R,3S)-2,3-Diaminosuccinic acid has diverse applications:

- Pharmaceuticals: It is explored as a potential therapeutic agent due to its biological activities.

- Chiral Auxiliary: In organic synthesis, it is utilized as a chiral auxiliary to produce enantiomerically enriched compounds.

- Research Tool: Used in biochemical research for studying amino acid interactions and metabolic pathways.

Studies have shown that (2R,3S)-2,3-Diaminosuccinic acid interacts with various biomolecules:

- Protein Interactions: Its incorporation into peptides can alter the structural and functional properties of proteins.

- Receptor Binding: Investigation into its binding affinity with specific receptors suggests potential roles in signaling pathways .

(2R,3S)-2,3-Diaminosuccinic acid shares similarities with other diamino acids but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Lysine | H2N-(CH2)4-CH(NH2)-COOH | Longer aliphatic chain; basic amino acid |

| L-Arginine | H2N-C(NH)-NH-(CH2)3-COOH | Contains guanidinium group; highly basic |

| L-Aspartic Acid | HOOC-(CH2)1-NH2 | Contains carboxylic group; non-essential amino acid |

While all these compounds contain amino groups and are involved in protein synthesis, (2R,3S)-2,3-Diaminosuccinic acid's unique stereochemistry and potential biological activities highlight its distinctiveness among them.

(2R,3S)-2,3-Diaminosuccinic acid belongs to the class of diamino dicarboxylic acids, specifically categorized as a non-proteinogenic amino acid derivative. The compound carries the Chemical Abstracts Service number 23220-52-2 and is recognized by multiple regulatory agencies including the European Chemicals Agency with the EINECS number 245-500-1. This meso-compound represents one of three possible stereoisomers of diaminosuccinic acid, distinguished by its unique stereochemical configuration that results in an internal plane of symmetry.

The classification of (2R,3S)-2,3-Diaminosuccinic acid as a meso-compound is particularly significant in stereochemistry, as it possesses chiral centers but lacks overall optical activity due to its internal symmetry. This characteristic differentiates it from the racemic DL-2,3-diaminosuccinic acid (CAS 29276-73-1), which exists as a mixture of (2S,3S) and (2R,3R) enantiomers. The compound's unique stereochemical properties have made it valuable for studying stereoselective synthesis and enzymatic reactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 23220-52-2 | |

| EINECS Number | 245-500-1 | |

| Molecular Formula | C₄H₈N₂O₄ | |

| Molecular Weight | 148.12 g/mol | |

| Classification | Meso-diamino dicarboxylic acid |

Molecular Structure and Stereochemistry

The molecular structure of (2R,3S)-2,3-Diaminosuccinic acid features a four-carbon backbone with amino groups attached to the second and third carbon atoms, and carboxylic acid groups at the terminal positions. The IUPAC name reflects its stereochemical designation: (2R,3S)-2,3-diaminobutanedioic acid, indicating the specific spatial arrangement of substituents around the chiral centers.

The stereochemical configuration is precisely defined by the InChI notation: InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ and the corresponding InChI Key: PGNYNCTUBKSHHL-XIXRPRMCSA-N. The canonical SMILES representation C(C(C(=O)O)N)(C(=O)O)N provides a simplified structural notation, while the isomeric SMILES C@@H(C(=O)O)N specifically indicates the stereochemical arrangement.

Physical property measurements reveal important characteristics related to the compound's structure. The density of 1.611 g/cm³ reflects the compact arrangement of atoms within the crystal lattice, while the predicted boiling point of 304.7°C indicates strong intermolecular hydrogen bonding between amino and carboxyl groups. The refractive index of 1.582 provides insight into the compound's optical properties and molecular polarizability.

Historical Context in Amino Acid Research

The historical development of diaminosuccinic acid research can be traced back to early organic chemistry investigations in the late 19th and early 20th centuries. Early work by Tafel and co-workers, documented in Berichte der deutschen chemischen Gesellschaft between 1887 and 1905, established fundamental synthetic approaches to diamino acids through reduction of hydrazone derivatives. These pioneering studies laid the groundwork for understanding the stereochemical complexity of diaminosuccinic acid derivatives.

A significant milestone in the field was achieved through the work published in The Journal of Organic Chemistry in 1948, which described synthetic routes to meso-α,β-diaminosuccinic acid. This research established important precedents for stereoselective synthesis and provided insights into the unique properties of meso-compounds. The development of efficient synthetic methodologies continued to evolve, with particular emphasis on controlling stereochemistry during synthesis.

Modern research has expanded understanding of diaminosuccinic acid derivatives through advanced analytical techniques and synthetic strategies. The development of high-performance liquid chromatographic methods for separating stereoisomers has been particularly important, enabling precise characterization of different isomeric forms. Recent work has focused on rhodium-catalyzed three-component reactions that achieve high enantiomeric excess in the synthesis of diaminosuccinic acid derivatives, representing significant advances in stereoselective organic synthesis.

Nomenclature and Related Compounds

The nomenclature of (2R,3S)-2,3-Diaminosuccinic acid reflects both its structural features and stereochemical properties. Alternative names include meso-2,3-diaminosuccinic acid, erythro-3-aminoaspartic acid, and meso-alpha,beta-diaminosuccinic acid. The Medical Subject Headings (MeSH) database recognizes several related terms including 3-aminoaspartic acid, diaminosuccinic acid, and meso-diaminosuccinic acid.

The relationship between (2R,3S)-2,3-Diaminosuccinic acid and other stereoisomers is complex and biochemically significant. The compound exists alongside the racemic DL-2,3-diaminosuccinic acid, which contains equal amounts of (2S,3S) and (2R,3R) enantiomers. This stereoisomeric diversity has important implications for biological activity and synthetic applications, as different isomers may exhibit distinct pharmacological or catalytic properties.

Closely related compounds include 2,4-diaminoglutaric acid, which features a five-carbon backbone with amino groups at different positions, and 2,3-dimercaptosuccinic acid, where thiol groups replace the amino substituents. The comparison with 2,3-dimercaptosuccinic acid is particularly illuminating, as this compound serves as a chelating agent for heavy metal detoxification, demonstrating how functional group substitution dramatically alters biological activity.

| Compound Name | CAS Number | Stereochemistry | Key Differences |

|---|---|---|---|

| (2R,3S)-2,3-Diaminosuccinic acid | 23220-52-2 | Meso | Internal symmetry plane |

| DL-2,3-Diaminosuccinic acid | 29276-73-1 | Racemic mixture | (2S,3S) and (2R,3R) enantiomers |

| 2,4-Diaminoglutaric acid | - | Variable | Five-carbon backbone |

| 2,3-Dimercaptosuccinic acid | - | Meso | Thiol groups instead of amino |

Stereochemical Configuration

(2R,3S)-2,3-Diaminosuccinic acid represents a specific stereoisomeric form of diaminosuccinic acid characterized by its unique three-dimensional arrangement of atoms [2]. The compound possesses two stereogenic centers at carbon positions 2 and 3, with the stereochemical descriptors R and S respectively assigned according to the Cahn-Ingold-Prelog priority rules [2] . This particular configuration designates the compound as a meso form, distinguished by the presence of an internal plane of symmetry that renders the molecule optically inactive despite containing two chiral centers [6].

The molecular formula C₄H₈N₂O₄ encompasses a four-carbon backbone derived from succinic acid, with amino groups substituting hydrogen atoms at positions 2 and 3 [1] [2]. The stereochemical assignment follows systematic nomenclature where the (2R,3S) designation indicates that the substituents around carbon-2 follow a clockwise arrangement when viewed from the perspective that places the lowest priority group away from the observer, while carbon-3 exhibits a counterclockwise arrangement [2] .

This meso configuration results from the compound having identical chiral centers that are oriented in opposite directions, creating an internal mirror plane [6] [19]. The International Union of Pure and Applied Chemistry name for this compound is (2R,3S)-2,3-diaminobutanedioic acid, reflecting both its structural foundation and stereochemical specificity [2] [19].

| Property | Value | Reference |

|---|---|---|

| Stereochemical Configuration | (2R,3S) | [2] |

| Number of Stereogenic Centers | 2 | [2] [19] |

| Optical Activity | Inactive (meso form) | [6] [19] |

| Internal Plane of Symmetry | Present | [6] [19] |

| CAS Registry Number | 23220-52-2 | [2] [19] |

Molecular Geometry and Conformation

The molecular geometry of (2R,3S)-2,3-diaminosuccinic acid reflects the tetrahedral arrangement around each of the four carbon atoms in the backbone chain [1] [5]. The two central carbon atoms, bearing the amino substituents, adopt sp³ hybridization, resulting in bond angles of approximately 109.5 degrees around each stereogenic center [5]. The presence of both amino and carboxyl functional groups creates multiple sites for hydrogen bonding, significantly influencing the compound's conformational preferences and solubility characteristics [2] [19].

The molecular weight of 148.12 grams per mole reflects the combined mass of four carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [2] [19]. The compound exhibits a density of 1.611 grams per cubic centimeter, indicating a relatively compact molecular structure [19] [20]. The refractive index of 1.582 suggests moderate polarizability of the electron cloud, consistent with the presence of multiple heteroatoms [19] [20].

Conformational analysis reveals that the molecule can adopt various rotational conformations around the central carbon-carbon bonds [5]. The meso configuration constrains certain conformational preferences due to intramolecular interactions between the amino groups and carboxyl functionalities [6]. The melting point of 304 degrees Celsius indicates substantial intermolecular forces, likely arising from extensive hydrogen bonding networks formed by the amino and carboxyl groups [19] [20].

| Physical Property | Value | Unit |

|---|---|---|

| Molecular Weight | 148.12 | g/mol |

| Density | 1.611 | g/cm³ |

| Melting Point | 304 | °C |

| Boiling Point | 304.7 | °C |

| Refractive Index | 1.582 | - |

| Flash Point | 138.1 | °C |

Comparative Analysis with Structural Isomers

Relationship to DL-2,3-Diaminosuccinic Acid

The relationship between (2R,3S)-2,3-diaminosuccinic acid and DL-2,3-diaminosuccinic acid represents a fundamental distinction in stereochemical classification [1] . DL-2,3-diaminosuccinic acid, registered under CAS number 921-52-8, constitutes a racemic mixture containing equal proportions of (2R,3R) and (2S,3S) enantiomers [1] . This racemic form exhibits optical inactivity due to the cancellation of rotatory effects from the two mirror-image enantiomers present in equal concentrations .

The meso form (2R,3S)-2,3-diaminosuccinic acid differs fundamentally from the racemic mixture in its internal molecular symmetry [6]. While the racemic DL form achieves optical inactivity through external compensation between separate enantiomeric molecules, the meso form possesses intrinsic optical inactivity due to its internal plane of symmetry [6] [19]. This distinction has significant implications for separation techniques and biological activity, as the meso form represents a single, pure stereoisomer rather than a mixture [6].

Industrial separation methods distinguish between these forms through advanced chromatographic techniques, with derivatization using reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide enabling resolution of individual stereoisomers . The racemic form requires resolution into its constituent enantiomers for applications requiring stereochemical purity, whereas the meso form exists as a single, defined stereoisomer [6].

Comparison with Meso-2,3-Diaminosuccinic Acid

The designation "meso-2,3-diaminosuccinic acid" serves as an alternative nomenclature for (2R,3S)-2,3-diaminosuccinic acid, emphasizing the compound's meso stereochemical characteristic [2] [6]. Both terms refer to the identical molecular entity, with the meso descriptor highlighting the presence of an internal plane of symmetry that bisects the molecule [6] [19]. This nomenclature consistency reflects the compound's unique position among diaminosuccinic acid isomers as the only form possessing internal compensation of chirality [6].

The meso designation distinguishes this compound from the threo and erythro nomenclature sometimes applied to diaminosuccinic acid derivatives [1]. In the context of 2,3-diaminosuccinic acid, the meso form corresponds to the erythro configuration, where identical substituents on adjacent carbon atoms are positioned on the same side when viewed in a Fischer projection [6]. This stereochemical arrangement contrasts with the threo configuration found in the (2R,3R) and (2S,3S) enantiomers [15].

The physical and chemical properties remain identical between (2R,3S)-2,3-diaminosuccinic acid and meso-2,3-diaminosuccinic acid, as these represent different nomenclature systems for the same molecular structure [2] [19]. The InChI key PGNYNCTUBKSHHL-XIXRPRMCSA-N uniquely identifies this specific stereoisomer regardless of the nomenclature system employed [2] [19].

Structural Differences from 2,3-Dibromosuccinic Acid

The structural comparison between (2R,3S)-2,3-diaminosuccinic acid and 2,3-dibromosuccinic acid reveals significant differences despite their analogous substitution patterns on the succinic acid backbone [11] [12]. 2,3-Dibromosuccinic acid, with molecular formula C₄H₄Br₂O₄ and molecular weight 275.88 grams per mole, substitutes bromine atoms for the amino groups present in diaminosuccinic acid [11] [12]. This substitution dramatically alters both the physical properties and chemical reactivity of the molecule [12] .

The meso form of 2,3-dibromosuccinic acid (CAS 608-36-6) exhibits similar stereochemical characteristics to (2R,3S)-2,3-diaminosuccinic acid, including the presence of an internal plane of symmetry and optical inactivity [17]. However, the electronic properties differ substantially due to the electronegativity difference between nitrogen (3.04) and bromine (2.96) atoms, with bromine's larger atomic radius and different bonding characteristics [12] .

The melting point comparison reveals significant differences: 2,3-dibromosuccinic acid melts at approximately 275-290 degrees Celsius compared to 304 degrees Celsius for the diaminosuccinic acid analog [18] [19]. The density of meso-2,3-dibromosuccinic acid (2.5 grams per cubic centimeter) substantially exceeds that of the amino analog (1.611 grams per cubic centimeter), reflecting the greater atomic mass of bromine substituents [18] [19].

| Compound | Molecular Formula | Molecular Weight | Melting Point | Density |

|---|---|---|---|---|

| (2R,3S)-2,3-Diaminosuccinic acid | C₄H₈N₂O₄ | 148.12 g/mol | 304°C | 1.611 g/cm³ |

| meso-2,3-Dibromosuccinic acid | C₄H₄Br₂O₄ | 275.88 g/mol | 275-290°C | 2.5 g/cm³ |

Physicochemical Parameters

Molecular Weight and Formula

(2R,3S)-2,3-Diaminosuccinic acid possesses the molecular formula C₄H₈N₂O₄ with a molecular weight of 148.12 grams per mole [2] [3]. The compound is also identified by its Chemical Abstracts Service number 23220-52-2 [2] [3]. The exact mass determined through high-resolution mass spectrometry is 148.048 grams per mole [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R,3S)-2,3-diaminobutanedioic acid [5], which precisely describes its stereochemical configuration and functional group arrangement.

Density Properties

The density of (2R,3S)-2,3-diaminosuccinic acid has been computationally predicted to be 1.611 ± 0.06 grams per cubic centimeter [2] [3]. This relatively high density value reflects the compact molecular structure and the presence of multiple polar functional groups that facilitate intermolecular interactions. The predicted nature of this value indicates that experimental density measurements under standardized conditions remain to be definitively established in the literature.

Melting and Boiling Points

The melting point of (2R,3S)-2,3-diaminosuccinic acid is reported as 304 degrees Celsius [2] [6] [7], indicating substantial thermal stability of the crystalline solid. The boiling point has been computationally predicted to be 304.7 ± 42.0 degrees Celsius at standard atmospheric pressure [2] [3] [7]. The close proximity of melting and boiling points suggests that the compound undergoes decomposition upon melting rather than forming a stable liquid phase. The flash point is reported as 138.1 degrees Celsius [3] [8], which is relevant for safety considerations during handling and storage procedures.

Solubility Profile

(2R,3S)-2,3-Diaminosuccinic acid demonstrates good solubility in water [9], which is consistent with its highly polar nature arising from the presence of two carboxylic acid groups and two amino groups. The high polar surface area of 126.64 square angstroms [3] contributes significantly to its hydrophilic character. The logarithm of the partition coefficient between octanol and water ranges from -0.70 to -7 [3] [4], confirming the highly hydrophilic nature of this compound and its preference for aqueous environments over lipophilic media.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of (2R,3S)-2,3-diaminosuccinic acid reveals characteristic chemical shifts that are highly dependent on solution pH and the protonation state of the ionizable groups [10] [11]. The proton nuclear magnetic resonance spectrum exhibits pH-dependent chemical shift variations due to the presence of multiple ionizable functional groups [10]. At different pH values, the amino and carboxyl groups undergo protonation and deprotonation, resulting in distinct chemical environments for nearby protons.

The carbon-13 nuclear magnetic resonance spectrum shows the carboxyl carbons appearing in the characteristic range of 170-180 parts per million [11] [12], which is typical for carboxylic acid functional groups. The chemical shifts of alkyl carbons are influenced by the electronic effects of the nearby amino and carboxyl substituents [11]. The stereochemical configuration (2R,3S) contributes to the specific pattern of chemical shifts observed in both proton and carbon-13 nuclear magnetic resonance spectra.

Mass Spectrometry Analysis

Mass spectrometry analysis of (2R,3S)-2,3-diaminosuccinic acid provides the exact molecular mass of 148.048 grams per mole [3] [4]. The fragmentation pattern in mass spectrometry is characterized by the loss of functional groups, particularly the amino and carboxyl moieties. The molecular ion peak corresponds to the protonated molecule, and characteristic fragment ions arise from the cleavage of carbon-carbon bonds and the elimination of small neutral molecules such as water and ammonia.

Infrared Spectroscopy Data

Infrared spectroscopy of (2R,3S)-2,3-diaminosuccinic acid reveals several characteristic absorption bands that confirm the presence of functional groups. The oxygen-hydrogen stretching vibrations of the carboxylic acid groups appear as a broad absorption band in the region of 3300-2500 reciprocal centimeters [13] [14] [15]. This broad absorption is characteristic of carboxylic acids and results from extensive intermolecular hydrogen bonding [13] [14].

The nitrogen-hydrogen stretching vibrations of the primary amino groups are observed in the region of 3500-3300 reciprocal centimeters [13] [16]. The carbonyl stretching vibrations of the carboxylic acid groups appear as intense bands in the range of 1700-1725 reciprocal centimeters [13] [14] [17]. The carbon-oxygen stretching vibrations are typically observed between 1320-1210 reciprocal centimeters [14] [17]. These spectroscopic features collectively provide definitive identification of the compound and confirmation of its functional group composition.

Acid-Base Properties

pKa Values and Ionic Forms

(2R,3S)-2,3-Diaminosuccinic acid contains four ionizable groups, resulting in multiple acid dissociation constants. Based on the structural similarity to aspartic acid and other diaminodicarboxylic acids, the α-carboxyl group exhibits a pKa value in the range of 1.8-2.4 [18] [19] [20]. The side chain carboxyl group demonstrates a pKa value typically between 3.6-4.3 [18] [19] [20], which is characteristic of aliphatic carboxylic acids in amino acid structures.

The α-amino group possesses a pKa value in the range of 8.9-10.7 [18] [21] [20], while the side chain amino group exhibits similar basicity with a pKa in the same range [18] [21]. A computational prediction suggests an overall pKa value of 1.43 ± 0.27 [2] [7], though this likely represents the most acidic group rather than all ionization events. The multiple ionizable groups result in a complex pH-dependent equilibrium system with various ionic forms predominating at different pH values.

Zwitterionic Behavior

(2R,3S)-2,3-Diaminosuccinic acid exhibits zwitterionic behavior due to the simultaneous presence of acidic carboxyl groups and basic amino groups [22] [23]. At physiological pH (approximately 7.4), the carboxyl groups exist in their deprotonated state as carboxylate anions, while the amino groups remain protonated as ammonium cations [22] [21]. This results in a molecule with multiple positive and negative charges, creating a highly polar zwitterionic species.

The isoelectric point, where the net charge equals zero, occurs at a pH value between the pKa values of the groups that undergo protonation or deprotonation to achieve electrical neutrality [24] [22]. For compounds with multiple ionizable groups like (2R,3S)-2,3-diaminosuccinic acid, the isoelectric point calculation requires consideration of all four ionizable functional groups.

pH-Dependent Properties

The physical and chemical properties of (2R,3S)-2,3-diaminosuccinic acid demonstrate significant pH dependence due to the multiple ionizable groups [10] [25]. At low pH values (acidic conditions), all functional groups exist in their protonated forms, resulting in a positively charged species. As the pH increases, sequential deprotonation occurs, first from the carboxyl groups and subsequently from the amino groups [24] [21].

The solubility, spectroscopic properties, and chemical reactivity of the compound vary considerably with pH [10] [25]. Nuclear magnetic resonance chemical shifts exhibit pH-dependent variations as the local electronic environments around individual atoms change with protonation state [10] [26]. These pH-dependent properties are crucial for understanding the behavior of (2R,3S)-2,3-diaminosuccinic acid in biological systems and synthetic applications where pH control is essential for optimal performance.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant